
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents . The structure of this compound includes an ethyl ester group attached to a tetrahydroisoquinoline moiety, which is a common scaffold in many biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives . This reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require heating and an acidic environment to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield . The use of heterogeneous catalysts can also be employed to enhance the efficiency of the reaction and reduce the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the functional groups on the tetrahydroisoquinoline scaffold to enhance its biological activity .
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield dihydroisoquinoline compounds .
Applications De Recherche Scientifique
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate has a wide range of applications in scientific research . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential therapeutic effects against various diseases, including neurodegenerative disorders and infectious diseases . The compound’s ability to interact with specific molecular targets makes it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases .
Comparaison Avec Des Composés Similaires
Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate can be compared with other tetrahydroisoquinoline derivatives, such as 1,2,3,4-tetrahydroisoquinoline and its analogs . These compounds share a similar core structure but differ in their functional groups and biological activities . The unique ester group in this compound distinguishes it from other analogs and contributes to its specific properties and applications .
List of Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- 1-Methyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
ethyl 2-(1,2,3,4-tetrahydroisoquinolin-5-yl)acetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)8-10-4-3-5-11-9-14-7-6-12(10)11/h3-5,14H,2,6-9H2,1H3 |
Clé InChI |
LXSHXQZQULYGMU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC=CC2=C1CCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(oxolan-3-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13183991.png)

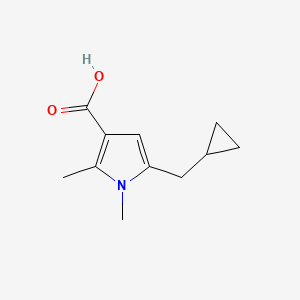
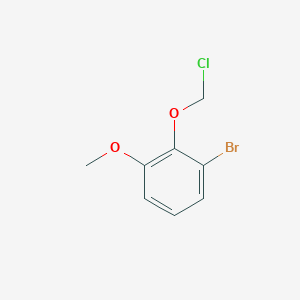
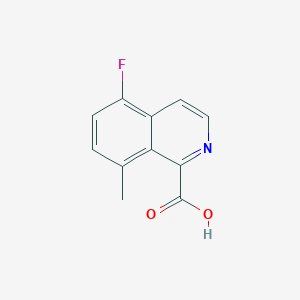
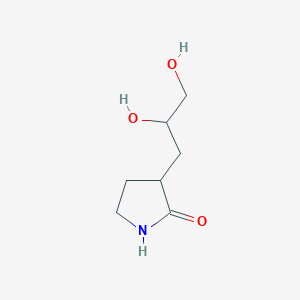

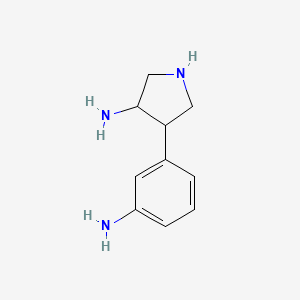

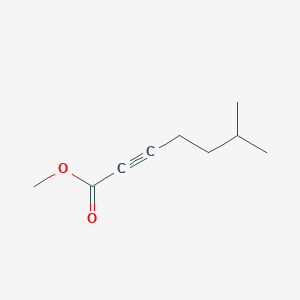
![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-2-yl)ethan-1-ol](/img/structure/B13184051.png)
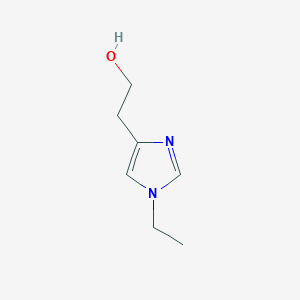
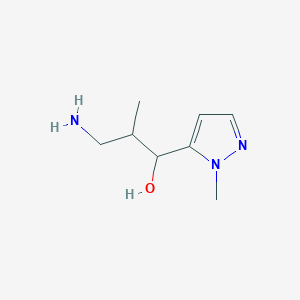
![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)
